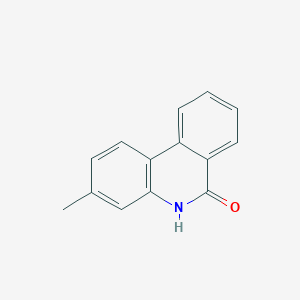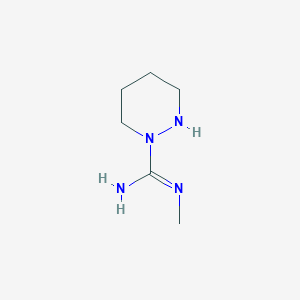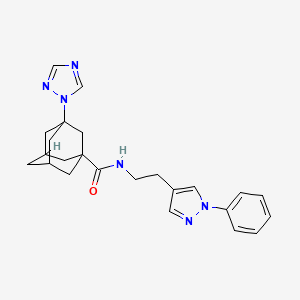
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide is a complex organic compound that features a combination of pyrazole, triazole, and adamantane moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide likely involves multiple steps, including the formation of the pyrazole and triazole rings, followed by their attachment to the adamantane core. Typical reaction conditions might include:
Formation of Pyrazole Ring: This could involve the reaction of a hydrazine derivative with a 1,3-diketone.
Formation of Triazole Ring: This might be achieved through a cyclization reaction involving an azide and an alkyne.
Attachment to Adamantane: The final step could involve the coupling of the pyrazole and triazole rings to the adamantane core, possibly through amide bond formation.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the pyrazole or triazole rings.
Reduction: Reduction of any nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide would depend on its specific biological activity. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Pathways Involved: Could involve pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide: can be compared with other compounds containing pyrazole, triazole, and adamantane moieties.
Examples: Similar compounds might include other adamantane derivatives or pyrazole-triazole hybrids.
Uniqueness
Structural Features: The combination of pyrazole, triazole, and adamantane in a single molecule is relatively unique and may confer specific properties such as enhanced stability or biological activity.
Applications: Its unique structure might make it particularly suitable for certain applications, such as targeting specific enzymes or receptors in medicinal chemistry.
特性
分子式 |
C24H28N6O |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
N-[2-(1-phenylpyrazol-4-yl)ethyl]-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C24H28N6O/c31-22(26-7-6-18-13-27-29(14-18)21-4-2-1-3-5-21)23-9-19-8-20(10-23)12-24(11-19,15-23)30-17-25-16-28-30/h1-5,13-14,16-17,19-20H,6-12,15H2,(H,26,31) |
InChIキー |
RJWGMOAHRSZISM-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NCCC5=CN(N=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


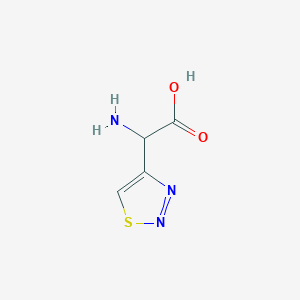

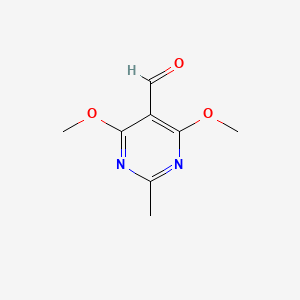
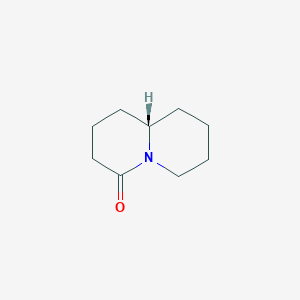
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
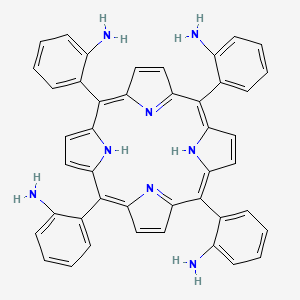

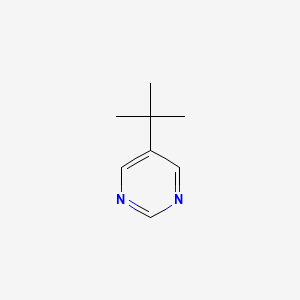
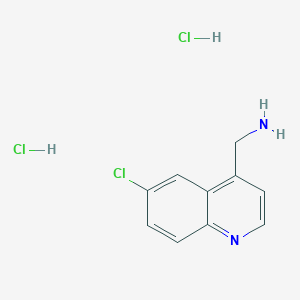
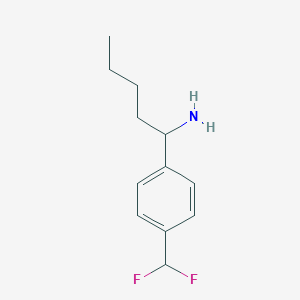
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
